Tilivalline
Overview
Description
Synthesis Analysis
Tilivalline has been synthesized through different methods, emphasizing stereoselective synthesis techniques. Notably, a method involving (S)-proline and 3-(benzyloxy)isatoic anhydride has been developed, utilizing modified Curtius reactions for the construction of its complex structure (Nagasaka & Koseki, 1998). Another approach employs diphenyl phosphorazidate and L-proline derivatives, highlighting a key Mannich type intramolecular cyclization for stereoselective introduction of indole into the tilivalline structure (Mori et al., 1991).
Molecular Structure Analysis
Tilivalline's molecular structure is characterized by its pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is common in anthramycin-type antitumor antibiotics. The structure elucidation has been enhanced by computational chemical analysis, especially for understanding the effects of stereochemistry and substituent variations on its activity and synthesis (Aoyama & Shioiri*, 1995).
Chemical Reactions and Properties
Tilivalline undergoes various chemical reactions, including epimerization at the C11-position, influenced significantly by conditions such as the presence of zinc chloride. Computational analysis has provided insight into the thermodynamic stability and reaction mechanisms, illustrating the delicate balance of factors that influence its chemical behavior (Matsumoto et al., 1994).
Physical Properties Analysis
The physical properties of tilivalline and its analogs, including stability and crystal structure, have been less directly studied. However, the methods used for its synthesis and the analysis of its structural components offer insights into its physical characteristics, such as solubility, crystallinity, and stability under various conditions.
Chemical Properties Analysis
Tilivalline's chemical properties, including its reactivity and interactions with other molecules, have been explored through its synthesis processes and the study of its biosynthesis pathways. The non-ribosomal peptide synthesis pathway and the impact of various substituents on its chemical behavior offer considerable insight into its properties and potential biological activities (Wolff & Bode, 2018).
Scientific Research Applications
Pathogenesis of Colitis : Tilivalline is linked to the pathogenesis of colitis. It is a potential target for diagnosis and neutralizing strategies in the prevention and treatment of colitis caused by antibiotic use. This application is crucial in understanding and mitigating the effects of antibiotic-associated colitis (Schneditz et al., 2014); (Dornisch et al., 2017).
Cytotoxicity and Cancer Research : Research indicates that Tilivalline exhibits strong cytotoxicity towards mouse leukemia L 1210 cells. Its synthesis has been extended to tilivalline derivatives and 2-(3'-indolyl)-1,4-benzodiazepines, which opens avenues for potential cancer treatment options (Aoyama & Shioiri, 1995); (von Tesmar et al., 2018).
Chemical Synthesis and Analysis : Several studies focus on the chemical synthesis of Tilivalline, its derivatives, and related compounds. This includes exploring new methods for its stereoselective synthesis and analyzing its structure-cytotoxicity relationship (Nagasaka & Koseki, 1998); (Mori, Aoyama & Shioiri, 1986).
Antibiotic-Associated Hemorrhagic Colitis (AAHC) : Tilivalline is identified as the causative toxin in AAHC. Research suggests that salicylic and acetylsalicylic acid may be used in combination therapy to prevent or alleviate symptoms, highlighting its importance in clinical medicine (Mohr & Budzikiewicz, 1982).
Quantification in Biological Matrices : A study developed a method for the simultaneous quantification of tilimycin and tilivalline in complex biological matrices. This is significant for detection and quantification in vivo, in infected human or animal hosts, and in bacterial culture in vitro (Glabonjat et al., 2021).
Future Directions
Tilivalline-induced intestinal barrier impairment has been studied, and it has been found that Klebsiella oxytoca induces this impairment by two mechanisms: the tilivalline-dependent one, acting by increasing cellular apoptosis, and a tilivalline-independent one, acting by weakening the paracellular pathway through the tight junction proteins claudin-5 and -8 . This suggests that future research could focus on these mechanisms to develop potential treatments for diseases associated with Tilivalline.
properties
IUPAC Name |
(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZNARCWDDMOPL-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001138 | |
Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tilivalline | |
CAS RN |
80279-24-9 | |
Record name | Tilivalline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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